Single-crystal X-ray diffraction: Definitive stereochemical and crystallographic parameters for methyl β-D-glucopyranoside tetraacetate
Methyl β-D-glucopyranoside tetraacetate has been unambiguously characterized by single-crystal X-ray diffraction, providing definitive proof of its β-anomeric configuration and solid-state conformation [1]. This represents a structural verification benchmark that is not universally available for all peracetylated carbohydrate analogs [2].
| Evidence Dimension | Crystallographic unit cell parameters (monoclinic system, space group C2) |
|---|---|
| Target Compound Data | a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4, R = 0.053 |
| Comparator Or Baseline | Methyl α-D-glucopyranoside tetraacetate: No identical single-crystal X-ray structural report available in CCDC for direct crystallographic parameter comparison; many peracetylated carbohydrate analogs lack published crystal structures altogether |
| Quantified Difference | Not applicable (presence vs. absence of published crystallographic data) |
| Conditions | Single-crystal X-ray diffraction analysis; crystal grown from appropriate solvent; data collected at standard temperature |
Why This Matters
The availability of validated crystallographic data ensures unambiguous identity verification for procurement and quality control, reducing the risk of receiving mislabeled or stereochemically incorrect material.
- [1] Gainsford GJ, Schwörer R, Tyler PC, Zubkova OV. Methyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside. Acta Crystallographica Section E: Structure Reports Online. 2008;64(Pt 1):o11. View Source
- [2] Ru.nl Xtal Laboratory. Methyl β-D-glucopyranoside tetraacetate crystallographic data summary. Publications Crystallography Laboratory Nijmegen. View Source
